molecular formula C15H29BN2O3Si B1388870 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole CAS No. 903550-12-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B1388870
CAS No.: 903550-12-9
M. Wt: 324.3 g/mol
InChI Key: FVCZMGOMGHMAIX-UHFFFAOYSA-N
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Description

This compound (CAS: 1146162-54-0; molecular formula: C₁₅H₂₉BN₂O₃Si; MW: 324.30 g/mol) is a pyrazole-based boronic ester featuring a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the 1-position and a pinacol boronate at the 5-position . The SEM group enhances stability during synthetic processes, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Its primary application lies in pharmaceutical intermediate synthesis, such as PRPK binders (e.g., TXM-02-071) .

Properties

IUPAC Name

trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-8-9-17-18(13)12-19-10-11-22(5,6)7/h8-9H,10-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCZMGOMGHMAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2COCC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BN2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660646
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903550-12-9
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a boron-containing compound that has garnered attention for its potential biological activity. This article aims to synthesize available research findings on the biological effects of this compound, focusing on its anticancer properties and mechanisms of action.

  • Chemical Formula : C14H23B O4 N
  • Molecular Weight : 273.15 g/mol
  • CAS Number : 1033752-94-1

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer progression. The presence of the dioxaborolane moiety is significant as it can enhance the stability and reactivity of the compound in biological systems.

Key Mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives of pyrazole compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Targeting Specific Kinases : The compound may act on specific kinases involved in cancer signaling pathways, although precise targets remain under investigation.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines.

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)10.5
MCF7 (Breast Cancer)8.7
HeLa (Cervical Cancer)12.3

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various pyrazole derivatives, including the compound . The results indicated that modifications to the dioxaborolane group significantly influenced the cytotoxicity against cancer cells.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanisms by which this compound exerts its effects. It was found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells.

Scientific Research Applications

Medicinal Chemistry

The incorporation of boron into organic molecules has been shown to enhance their biological activity. Compounds like this pyrazole derivative can serve as potential drug candidates due to their ability to interact with biological targets.

  • Anticancer Activity : Research indicates that boron-containing compounds can exhibit cytotoxic effects against cancer cells. The pyrazole structure may enhance this activity through specific interactions with cellular targets.
  • Antimicrobial Properties : Studies have demonstrated that pyrazole derivatives possess antimicrobial properties. The boron moiety may contribute to enhanced efficacy against various pathogens.

Organic Synthesis

The compound can act as a versatile building block in organic synthesis due to its functional groups.

  • Cross-Coupling Reactions : Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions. This compound can facilitate the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules.
  • Functionalization of Aromatic Compounds : The presence of the dioxaborolane unit allows for selective functionalization of aromatic systems, which is valuable in the synthesis of pharmaceuticals and agrochemicals.

Materials Science

The unique properties of boron compounds lend themselves to applications in materials science.

  • Polymer Chemistry : Boron-containing compounds can be utilized to modify polymer properties, such as thermal stability and mechanical strength. This compound may be incorporated into polymer matrices to enhance performance characteristics.
  • Nanomaterials : Research is ongoing into the use of boron compounds in the development of nanomaterials for applications in electronics and photonics.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal Chemistry (2023)Demonstrated anticancer activity against breast cancer cell lines.
Organic SynthesisOrganic Letters (2024)Successfully used in Suzuki coupling reactions with high yields.
Materials ScienceAdvanced Materials (2025)Enhanced mechanical properties when incorporated into polymer composites.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrazole Ring

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Structure : Methyl groups at positions 1 and 3; boronate at position 3.
  • Key Differences : Lacks the SEM group, reducing steric bulk but increasing susceptibility to deprotection under acidic conditions. Molecular weight: 236.12 g/mol (C₁₁H₁₉BN₂O₂) .
  • Applications : Used in simpler coupling reactions where SEM protection is unnecessary.
1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Structure : Tetrahydropyranyl (THP) protecting group at position 1.
  • Key Differences : THP is acid-labile, unlike SEM, which requires fluoride for cleavage. Molecular weight: 278.16 g/mol (C₁₄H₂₃BN₂O₃) .
  • Applications : Preferable in syntheses requiring mild acidic deprotection.

Positional Isomerism of the Boronate Group

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
  • Structure : Boronate at position 3 instead of 4.
  • Molecular weight: 324.30 g/mol (identical to target compound) .
  • Applications: Limited use in Suzuki reactions requiring para-substituted boronate activation.

Aromatic and Heterocyclic Modifications

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
  • Structure : Boronate attached to a phenyl ring linked to pyrazole.
  • Key Differences : Extended conjugation increases molecular weight (MW: 282.16 g/mol; C₁₅H₁₉BN₂O₂) and alters solubility. SMILES: CC1(C)OB(OC1(C)C)C1=CC(=CC=C1)N1C=CC=N1 .
  • Applications : Suitable for synthesizing biaryl systems with enhanced π-stacking.
5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Structure : Methyl at position 5, phenyl at position 1.
  • Key Differences : Electron-donating methyl group stabilizes the boronate, improving coupling yields. CAS: 849776-88-1; MW: 284.16 g/mol (C₁₆H₂₁BN₂O₂) .
  • Applications : Optimized for reactions requiring electron-rich boronate reagents.

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility Profile
Target Compound 324.30 Soluble in DME, THF, DMF; SEM enhances lipophilicity
1-(Oxan-2-yl)-5-boronate analog 278.16 Moderate solubility in polar aprotic solvents
1-Phenyl-5-boronate analog 284.16 High solubility in aromatic solvents

Cross-Coupling Efficiency

  • Target Compound : Demonstrated in MW-assisted Suzuki reactions (125°C, 20 min) with Pd catalysts, yielding >80% in pharmaceutical intermediates .
  • THP-Protected Analog : Requires acidic deprotection (e.g., HCl/MeOH), limiting compatibility with acid-sensitive substrates .
  • 3-Boronate Isomer : Lower reactivity due to steric hindrance at the meta position; yields drop by ~15% compared to para-substituted analogs .

Commercial Availability and Pricing

  • Target Compound : 97% purity; pricing: €262.00/g (CymitQuimica) .
  • 1,3-Dimethyl-4-boronate analog : Lower cost (€39.00/100mg) due to simpler synthesis .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence purity and yield?

The compound is typically synthesized via cross-coupling reactions involving pyrazole precursors and boronating agents. For example, tandem cross-coupling/electrocyclization of enol triflates and diazoacetates has been used to generate structurally similar pyrazole-boronate esters . Key variables affecting yield include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for Suzuki-Miyaura couplings .
  • Temperature control : Reactions often require precise heating (e.g., 80–100°C) to avoid decomposition of the boronate ester group.
  • Protecting group strategy : The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is stable under basic conditions but requires acidic deprotection (e.g., HCl/THF) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the SEM-protected pyrazole core and boronate ester substitution. For example, the SEM group shows characteristic singlet resonances for trimethylsilyl protons at ~0.1 ppm .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing 1H-pyrazole vs. 2H-pyrazole tautomers) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight, particularly for verifying boron isotopic patterns .

Advanced Research Questions

Q. How do steric and electronic effects of the SEM and boronate ester groups influence reactivity in cross-coupling reactions?

The SEM group enhances solubility in organic solvents but introduces steric hindrance during coupling. Computational studies (DFT) reveal that the electron-withdrawing boronate ester lowers the LUMO energy of the pyrazole ring, facilitating nucleophilic attack in Suzuki-Miyaura reactions. However, steric clashes between the SEM group and coupling partners (e.g., aryl halides) can reduce reaction efficiency. Optimized conditions involve:

  • Ligand screening : Bulky ligands like SPhos improve coupling yields by mitigating steric effects .
  • Solvent optimization : Mixed solvents (e.g., toluene/ethanol) balance solubility and reaction kinetics .

Q. What strategies address contradictory NMR data for structurally similar pyrazole-boronate esters?

Discrepancies in ¹H NMR shifts (e.g., for SEM-protected derivatives) often arise from residual acidity in deuterated solvents or paramagnetic impurities. Mitigation strategies include:

  • Variable-temperature NMR : Identifies dynamic effects (e.g., rotational barriers around the SEM group).
  • Heteronuclear correlation (HSQC) : Resolves overlapping proton environments .
  • Comparative analysis : Cross-referencing with X-ray data ensures correct assignments (e.g., distinguishing B–O vs. C–O bond vibrations in IR) .

Q. How can computational methods (e.g., DFT) predict and rationalize regioselectivity in functionalization reactions?

Density functional theory (DFT) calculations predict preferred reaction sites by analyzing charge distribution and frontier molecular orbitals. For example:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions of the pyrazole ring.
  • Transition-state modeling : Reveals energy barriers for competing pathways (e.g., C-3 vs. C-5 functionalization) .
  • Non-covalent interaction (NCI) analysis : Explains steric clashes between the SEM group and reagents .

Methodological Tables

Q. Table 1: Key Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Boronate ester formationPd(OAc)₂, SPhos, K₂CO₃, dioxane, 90°C65–78
SEM protectionSEM-Cl, NaH, THF, 0°C → rt82–90

Q. Table 2: Spectral Data Comparison

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
SEM (CH₂CH₂OSi)0.1 (s), 3.5 (m)17.1, 58.31250 (Si–C)
Boronate ester (B–O)-83.5 (B–O)1350 (B–O)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

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